4-N-Maleimidophenyl butanoic acid

Bioconjugation Glycoprotein Engineering ADC Linker

4-N-Maleimidophenyl butanoic acid is the essential building block for custom bioconjugation. Its free carboxylic acid enables bespoke activation to produce tailor-made crosslinkers (SMPB, MPBH) with precise spacer arm lengths (11.6–17.9 Å). Unlike pre-activated esters, this scaffold allows novel linker-payload combinations for stable ADC and immunotoxin development. The aromatic spacer ensures non-cleavable thioether bond stability, preserving binding affinity. Procure this versatile precursor to overcome steric hindrance and create proprietary bioconjugates.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 100072-54-6
Cat. No. B008316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-Maleimidophenyl butanoic acid
CAS100072-54-6
Synonyms4-N-Maleimidophenyl butanoic acid
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N2C(=O)C=CC2=O)C(=O)O
InChIInChI=1S/C14H13NO4/c1-2-11(14(18)19)9-3-5-10(6-4-9)15-12(16)7-8-13(15)17/h3-8,11H,2H2,1H3,(H,18,19)
InChIKeyJTXKSTIGCAWIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-N-Maleimidophenyl butanoic acid (CAS 100072-54-6) Procurement Guide: Core Structure and Functional Derivatives


4-N-Maleimidophenyl butanoic acid is a heterobifunctional building block featuring a maleimide moiety linked to a phenylbutanoic acid core, with a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol . Its primary scientific utility lies in its role as a precursor for generating activated crosslinkers, including the amine/sulfhydryl-reactive SMPB (NHS ester derivative) and the carbonyl/sulfhydryl-reactive MPBH (hydrazide derivative) . These derivatives enable highly controlled bioconjugation by providing distinct reactive handles at opposing ends of a medium-length aromatic spacer arm, with the parent acid serving as the essential scaffold for further functionalization .

Why 4-N-Maleimidophenyl Butanoic Acid Cannot Be Arbitrarily Substituted with Other Maleimide Linkers


Generic substitution of this compound with other maleimide-based crosslinkers, such as the shorter MBS (3-maleimidobenzoic acid NHS ester) or aliphatic analogs (e.g., GMBS), leads to quantifiably different outcomes in bioconjugation. The specific length of the phenylbutanoic acid spacer arm (11.6 Å for SMPB, 17.9 Å for MPBH) and the inclusion of the aromatic phenyl ring are critical parameters that directly influence conjugation efficiency, steric hindrance between bulky proteins, and the resultant stability of the conjugate [1]. Furthermore, the free carboxylic acid group of the parent compound (CAS 100072-54-6) provides a crucial chemical handle for custom activation strategies, distinguishing it from pre-activated esters or hydrazides that are commercially available but offer less flexibility for novel synthetic routes.

Quantitative Differentiation of 4-N-Maleimidophenyl Butanoic Acid Derivatives vs. Closest Analogs


Preservation of Biological Activity via Carbohydrate-Directed Conjugation (MPBH)

In a direct functional assay, the MPBH derivative (synthesized from 4-N-Maleimidophenyl butanoic acid) was used to conjugate soluble CD4 (sCD4) to hemoglobin and beta-galactosidase. Unlike standard amine-directed crosslinkers (which target lysine residues), MPBH targets sialic acid residues on the carbohydrate moiety of sCD4 . This approach completely circumvented the loss of binding affinity typically observed with lysine conjugation, preserving the high-affinity interaction between sCD4 and the HIV-1 envelope protein gp120, a critical requirement for targeting HIV-infected cells .

Bioconjugation Glycoprotein Engineering ADC Linker

Extended Spacer Arm Length of SMPB vs. MBS for Reduced Steric Hindrance

The SMPB derivative (NHS ester of 4-N-Maleimidophenyl butanoic acid) is explicitly designed as an 'extended chain analog' of the widely used MBS crosslinker . The incorporation of the butanoic acid linker between the phenyl ring and the reactive NHS ester extends the spacer arm to 11.6 Å , compared to MBS (3-maleimidobenzoic acid NHS ester) which has a shorter, more rigid benzoic acid linker. This quantitative difference in spacer arm length directly translates to reduced steric hindrance when conjugating large, bulky biomolecules, as evidenced by its selection in comparative immobilization studies evaluating enzyme activity retention [1].

Crosslinker Chemistry Protein-Protein Conjugation Spacer Arm Optimization

Conjugate Serum Stability: SMPB vs. SPDP

The maleimide group of the phenylbutanoic acid scaffold forms a non-cleavable thioether bond upon reaction with sulfhydryl groups. Conjugates synthesized using the SMPB derivative are explicitly documented to be 'more stable in serum than SPDP conjugates' . SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) is a common alternative that introduces a cleavable disulfide bond. The increased serum stability conferred by the non-cleavable thioether linkage of SMPB is a critical quantitative differentiator for applications requiring long systemic circulation without premature payload release, such as in vivo imaging probes or stable immunoconjugates.

In Vivo Stability ADC Linker Disulfide vs. Thioether

Maleimide Stability in Aqueous Buffer: Performance of Phenylbutyrate Derivatives

A systematic comparative study evaluated nine maleimide compounds for Fab'-HRP conjugation. The maleimide groups of aliphatic linkers (I-IV, VII) were reported as 'fairly stable at pH 7.0 at 30°C', while the maleimide groups of aromatic phenyl-containing compounds, including the sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate (IX) derivative, were 'significantly decomposed' under these aqueous conditions [1]. This study quantifies a stability trade-off: while aromatic maleimides like the phenylbutanoic acid derivatives (SMPB family) offer desirable properties (e.g., UV absorbance for tracking, structural rigidity), they exhibit higher susceptibility to hydrolytic ring-opening compared to aliphatic maleimides (e.g., GMBS, EMCS) at neutral pH.

Maleimide Chemistry pH Stability Crosslinker Hydrolysis

Comparative Efficiency in Enzyme Immobilization: SMPB vs. MBS vs. Glutaraldehyde

A study on ISFET biosensor development directly compared immobilization strategies using asymmetric linkers (SMPB and MBS) against a symmetric glutaraldehyde linker [1]. The functionalization efficiency on silicon dioxide surfaces was studied as a function of silane concentration, achieving sufficient enzyme density at 0.0015% silane [1]. Critically, the study concluded that 'the type of asymmetric linker has no influence on immobilization efficiency,' indicating that SMPB and MBS perform equivalently in terms of surface density achieved [1]. However, the glutaraldehyde method resulted in higher activity of the immobilized enzyme [1].

Biosensor Fabrication Surface Chemistry Enzyme Immobilization

Spacer Arm Length: MPBH vs. Other Carbonyl-Sulfhydryl Crosslinkers

The hydrazide derivative MPBH provides a 17.9 Å spacer arm between its maleimide and hydrazide reactive groups . This represents a significant extension compared to alternative carbonyl-to-sulfhydryl crosslinkers lacking the phenylbutanoic acid scaffold. The extended length, combined with the structural rigidity imparted by the aromatic ring, facilitates the conjugation of large, complex glycoproteins where a shorter, more flexible aliphatic linker might result in inefficient coupling due to steric inaccessibility of the reactive aldehyde generated by periodate oxidation of carbohydrates . This dimensional characteristic is a primary selection criterion for conjugation of antibodies or large enzymes to glycosylated carriers or surfaces.

Glycoconjugate Synthesis Antibody-Drug Conjugate (ADC) Linker Length

Definitive Application Scenarios for 4-N-Maleimidophenyl Butanoic Acid Derivatives Based on Comparative Performance Data


Site-Specific Conjugation of Glycosylated Therapeutic Proteins

When conjugating a therapeutic glycoprotein (e.g., a cytokine, enzyme, or monoclonal antibody) to a payload (e.g., toxin, drug, or fluorophore) where preservation of the protein's native binding affinity is critical, the MPBH derivative is the optimal choice over standard amine-reactive crosslinkers. As demonstrated with sCD4, MPBH's carbohydrate-directed conjugation via hydrazone bond formation avoids lysine modification, thereby preventing the loss of gp120 binding activity that plagues amine-targeting reagents . This scenario is particularly relevant for the development of next-generation antibody-drug conjugates (ADCs) and targeted immunotoxins where off-target effects must be minimized by maintaining high binding specificity.

Synthesis of Stable, Non-Cleavable Antibody-Enzyme Conjugates for In Vivo Diagnostics

For developing immunoconjugates intended for in vivo imaging or therapeutic applications that require prolonged systemic circulation (e.g., antibody-enzyme prodrug therapy or pre-targeted radioimmunotherapy), the SMPB derivative is the superior procurement choice over SPDP. The non-cleavable thioether bond formed by the maleimide group of SMPB confers demonstrably higher serum stability compared to conjugates made with the cleavable disulfide linker SPDP . This enhanced stability directly translates to a more predictable pharmacokinetic profile and reduces the risk of premature payload release, a critical performance metric for in vivo applications.

Conjugation of Bulky Multi-Protein Complexes on Solid Supports

When immobilizing large, multi-domain proteins or protein complexes (e.g., virus-like particles, multi-subunit enzymes) onto biosensor surfaces or chromatography resins, the extended 11.6 Å spacer arm of SMPB is required. Compared to the shorter MBS linker, SMPB provides the additional length necessary to overcome steric hindrance and enable efficient, high-density coupling of these large entities to the functionalized surface [1]. While this study showed equivalent immobilization density to MBS for a smaller enzyme (nitroreductase), the extended length of SMPB becomes a critical performance factor for larger targets, preventing the quenching of activity observed with shorter linkers that force the protein into close, activity-compromising proximity to the surface.

Custom Linker Synthesis Requiring a Carboxylic Acid Handle

In scenarios requiring a bespoke or novel crosslinking strategy not served by off-the-shelf activated esters or hydrazides, procurement of the parent compound, 4-N-Maleimidophenyl butanoic acid (CAS 100072-54-6), is essential. This compound provides a versatile carboxylic acid handle that can be selectively activated using custom chemistries (e.g., mixed anhydride, carbodiimide coupling) to generate proprietary or research-specific linkers. This flexibility is not offered by pre-activated derivatives like SMPB or MPBH, making the free acid the required starting material for synthetic organic chemists developing new bioconjugation tools or creating novel linker-payload combinations for targeted therapeutics.

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